

Application Notes and Protocols: 1,3-Dicaffeoylquinic Acid as a Reference Standard

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Compound of Interest

Compound Name: 1,3-Dicaffeoylquinic acid

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Introduction

1,3-Dicaffeoylquinic acid (1,3-DCQA), a prominent member of the caffeoylquinic acid family, is a naturally occurring phenolic compound found in various plants, including artichoke (*Cynara scolymus*) and *Arctium lappa*.^{[1][2]} It exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties.^{[3][4]} These attributes make 1,3-DCQA a significant molecule of interest in pharmaceutical research and natural product development. Its use as a reference standard is crucial for the accurate identification, quantification, and quality control of botanical extracts and pharmaceutical formulations.

These application notes provide detailed protocols for the use of 1,3-DCQA as a reference standard in common analytical techniques and cellular assays, along with an overview of its relevant biological signaling pathways.

Physicochemical Properties and Storage

| Property | Value |
|----------------------|--|
| Molecular Formula | C ₂₅ H ₂₄ O ₁₂ |
| Molecular Weight | 516.45 g/mol [5][6] |
| Appearance | White to beige or crystalline solid[6][7] |
| Solubility | Soluble in DMSO (up to 100 mg/mL), DMF (2 mg/mL), PBS (pH 7.2, approx. 2 mg/mL), and slightly soluble in ethanol (0.2 mg/mL).[5][6][8] |
| Storage (Powder) | Store at -20°C for long-term stability (≥ 4 years). [5][6] |
| Storage (In Solvent) | Aliquot and store at -80°C for up to 1 year to avoid repeated freeze-thaw cycles.[5] For short-term use, a solution can be stored at -20°C for up to 1 month.[5] Aqueous solutions are not recommended for storage for more than one day.[8] |
| Stability | Generally stable, but isomerization can occur at neutral or basic pH. Di-acyl CQAs, with the exception of 1,3-DCQA, show poor stability at room temperature.[9] |

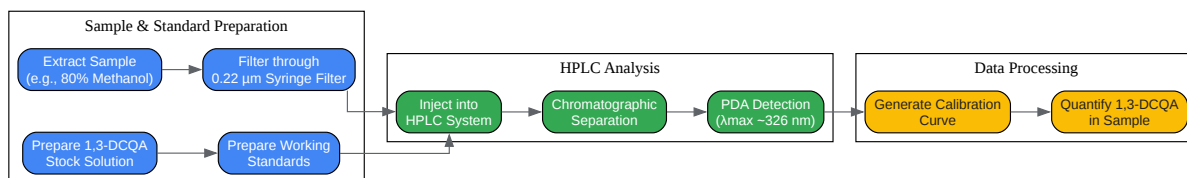
Analytical Applications: Quantification of 1,3-Dicaffeoylquinic Acid

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector or Mass Spectrometry (MS) is the most common method for the analysis of 1,3-DCQA.

High-Performance Liquid Chromatography (HPLC-PDA)

This protocol provides a general method for the quantification of 1,3-DCQA in plant extracts.

Experimental Workflow for HPLC Analysis



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Caption: Workflow for 1,3-DCQA quantification using HPLC.

Protocol:

- Preparation of Standard Solutions:
 - Prepare a stock solution of 1,3-DCQA (e.g., 1 mg/mL) in a suitable solvent like DMSO or methanol.
 - Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards at different concentrations (e.g., 10-100 µg/mL).
- Sample Preparation:
 - For plant material, perform an extraction using a suitable solvent such as 80% methanol. [\[10\]](#)
 - Centrifuge the extract to pellet solid debris.
 - Filter the supernatant through a 0.22 µm syringe filter prior to injection. [\[10\]](#)
- Chromatographic Conditions:
 - Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size). [\[11\]](#)

- Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile.[11]
- Flow Rate: 0.8 - 1.0 mL/min.
- Column Temperature: 30-35°C.[11][12]
- Injection Volume: 10-20 µL.
- Detection: PDA detector set at the maximum absorbance wavelength of 1,3-DCQA ($\lambda_{\text{max}} \approx 326 \text{ nm}$).[6][8]
- Data Analysis:
 - Construct a calibration curve by plotting the peak area of the 1,3-DCQA standards against their known concentrations.
 - Determine the concentration of 1,3-DCQA in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary for Caffeoylquinic Acids by HPLC

| Parameter | 3,4-diCQA | 3,5-diCQA | 4,5-diCQA | 1,3-diCQA | Reference |
|---------------------|------------|------------|--------------|---------------|-----------|
| Linearity (R^2) | >0.999 | >0.999 | >0.999 | >0.999 | [13] |
| LOD (mg/L or µg/mL) | 0.795 | 0.637 | 0.589 | 0.76 - 5.95 | [11][13] |
| LOQ (mg/L or µg/mL) | 2.386 | 1.910 | 1.766 | 2.29 - 18.02 | [11][13] |
| Recovery (%) | 95.6-102.3 | 95.6-102.3 | 95.6-102.3** | Not Specified | [14] |

*Values for 1,3-diCQA are presented as a range as reported in a study validating a method for multiple caffeoylquinic acids. **Recovery data is for a mixture of caffeoylquinic acids, specific values for each isomer were not detailed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity for the analysis of 1,3-DCQA, especially in complex matrices.

Protocol:

- Sample and Standard Preparation: Follow the same procedure as for HPLC-PDA analysis.
- LC-MS/MS Conditions:
 - Chromatography: Utilize a UHPLC system with a C18 column for efficient separation.
 - Mobile Phase: Similar to HPLC, using formic acid as a modifier to enhance ionization.
 - Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer is commonly used.
 - Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically preferred.
 - MS/MS Fragmentation: The parent ion $[M-H]^-$ at m/z 515 is fragmented to produce characteristic daughter ions. A key fragment is observed at m/z 353, corresponding to the loss of a caffeoyl moiety.[\[15\]](#) Further fragmentation can help distinguish between different dicaffeoylquinic acid isomers.[\[16\]](#)[\[17\]](#)

Biological Applications: In Vitro Assays

1,3-DCQA is known to modulate several cellular processes. The following are example protocols for assessing its biological activity.

Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

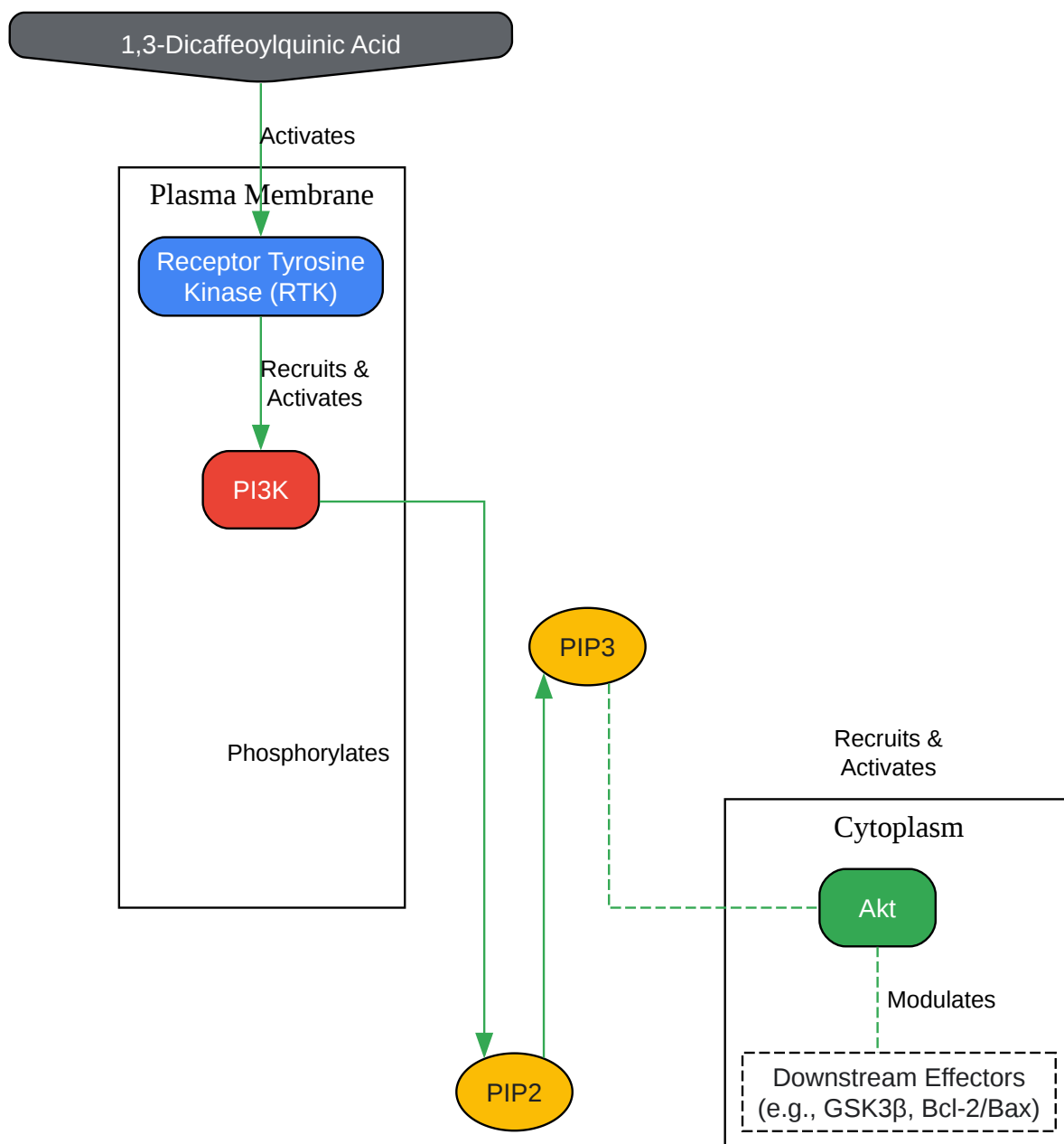
- **Treatment:** Treat the cells with various concentrations of 1,3-DCQA (and a vehicle control, e.g., DMSO) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[18]
- **Formazan Solubilization:** Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[19]
- **Absorbance Measurement:** Shake the plate to ensure complete dissolution and measure the absorbance at approximately 540-590 nm using a microplate reader.[18]
- **Data Analysis:** Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Signaling Pathways Modulated by 1,3-Dicaffeoylquinic Acid

1,3-DCQA exerts its biological effects by modulating key intracellular signaling pathways.

PI3K/Akt Signaling Pathway

1,3-DCQA has been shown to activate the PI3K/Akt pathway, which is crucial for promoting cell survival and proliferation.[3]

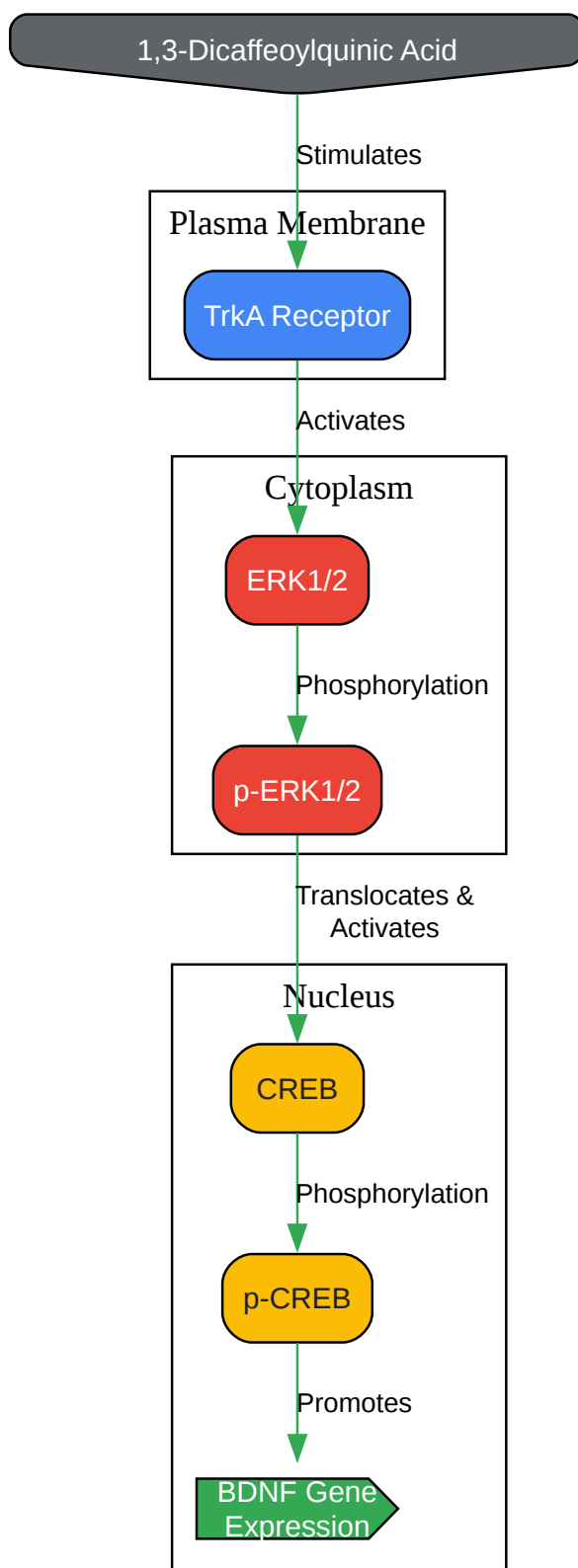


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Caption: Activation of the PI3K/Akt pathway by 1,3-DCQA.

ERK-CREB-BDNF Signaling Pathway

In neuronal cells, 1,3-DCQA can activate the ERK-CREB-BDNF pathway, which is involved in neuronal survival and synaptic plasticity.[20]

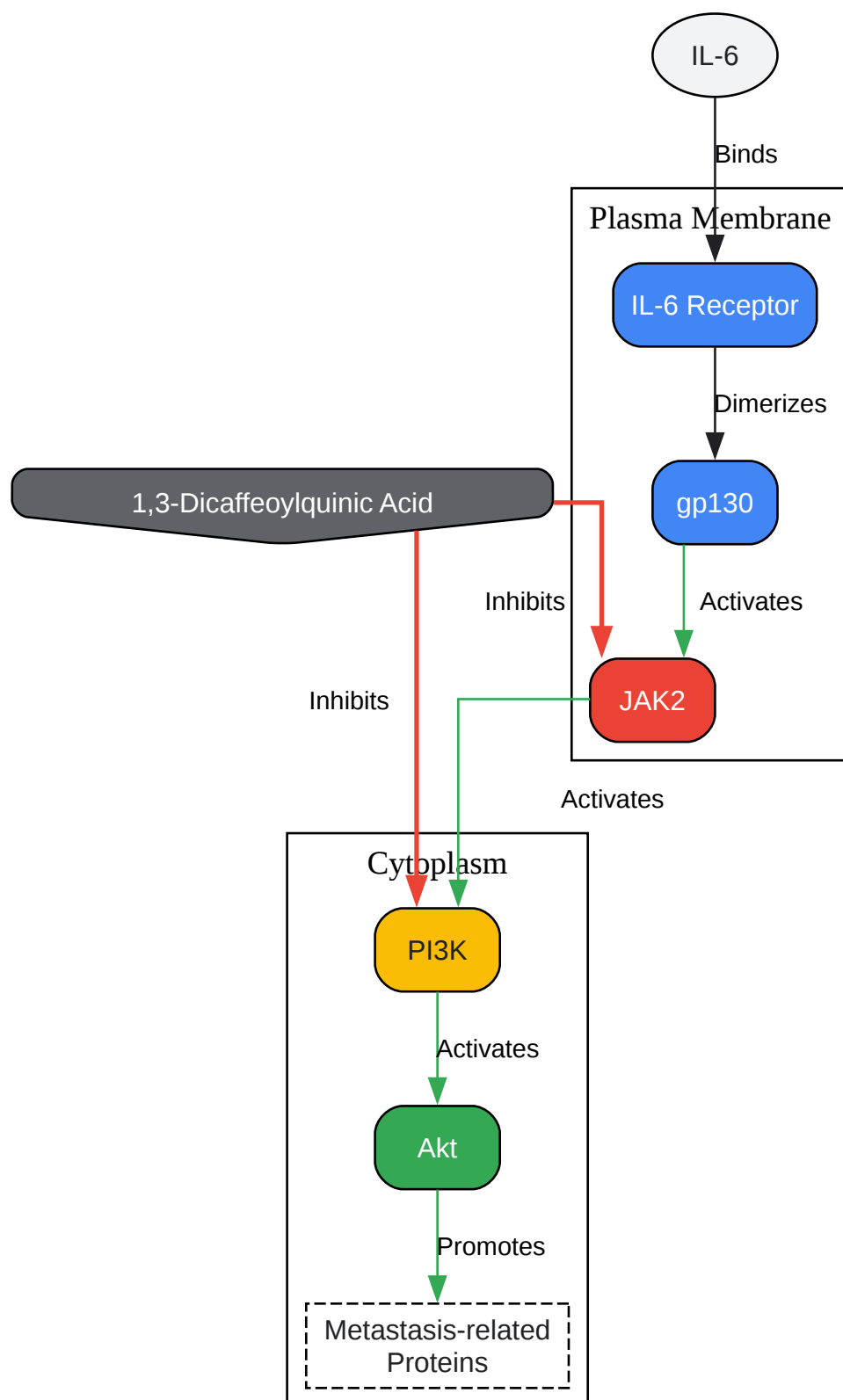


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Caption: 1,3-DCQA-mediated activation of the ERK-CREB-BDNF pathway.

IL-6/JAK2/PI3K Signaling Pathway

1,3-DCQA has been shown to inhibit metastatic cascades in breast cancer cells through the IL-6/JAK2/PI3K pathway.[[21](#)]



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Caption: Inhibition of the IL-6/JAK2/PI3K pathway by 1,3-DCQA.

Conclusion

1,3-Dicaffeoylquinic acid is a vital reference standard for the accurate analysis of natural products and pharmaceutical ingredients. The protocols and data presented herein provide a framework for its effective use in both analytical and biological research settings.

Understanding its physicochemical properties, analytical behavior, and effects on cellular signaling pathways is essential for researchers and professionals in the field of drug discovery and development.

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